![molecular formula C13H13N3O2S B6434222 1-benzyl-4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one CAS No. 2548983-66-8](/img/structure/B6434222.png)
1-benzyl-4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-benzyl-4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one, or BSDOP, is a unique chemical compound with a wide variety of potential applications in scientific research. BSDOP has been found to have a range of biochemical and physiological effects, and its synthesis method is relatively simple. In
Scientific Research Applications
Potential Neurotropic Drugs
This compound is being studied for its potential as a neurotropic drug . The pyrrolidine core, which is the basic fragment of nootropics of the racetam group, is promising for the rational design of biologically active compounds of nootropic action . Its combination with other heterocyclic fragments, in particular, the 1,2,4-triazole ring, allows for these “hybrid” molecules to expect a permanent change in the magnitude of the pharmacological effects .
Virtual Library of Compounds
The compound is used in the creation of a virtual library of compounds, 3D-pharmacophore screening, and molecular docking . This is a promising way to optimize a targeted search for substances with a given pharmacological activity .
Molecular Docking Studies
Molecular docking studies have identified a promising group of derivatives of 1-benzyl-4 (4-R-5-sulfanylidene-4,5 dihydro-1H-1,2,4-triazol-3-yl) pyrrolidin-2-one, which have affinity for nootropic biotargets and are promising for further synthetic and pharmacological studies .
Interaction with Biotargets
The activity of promising molecules with respect to the studied receptors can be realized by creating complexes between them . The stability of these complexes is ensured mainly due to the energetically favorable geometric arrangement of ligands in the active center of these acceptors, the formation of hydrogen bonds between them, and intermolecular electrostatic and donor-acceptor interactions .
Structural Modification
Structural modification of the pyrrolidine ring by combining with 1,2,4-triazole scaffold containing substituents of various electronic nature has been proposed . This allows for the creation of new molecules with nootropic action .
Synthetic and Pharmacological Studies
The compound and its derivatives are promising for further synthetic and pharmacological studies . These studies can help in the development of new drugs with improved efficacy and safety profiles .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, suggesting a potential role in cell biology .
Mode of Action
It’s worth noting that similar compounds have been synthesized and evaluated for their potential as nootropic agents . These compounds were tested for their activity in a scopolamine-induced amnesia model .
Biochemical Pathways
Similar compounds have been found to exhibit various biologically vital properties, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
Similar compounds have been evaluated for their ld50 values, which are around 870–1000 mg/kg .
Result of Action
Similar compounds have been tested for their nootropic activity, suggesting potential cognitive-enhancing effects .
Action Environment
It’s worth noting that the synthesis and evaluation of similar compounds have been conducted under various experimental conditions .
properties
IUPAC Name |
1-benzyl-4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c17-11-6-10(12-14-15-13(19)18-12)8-16(11)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFCRHHGCKMVQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C3=NNC(=S)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one |
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